molecular formula C7H7Br2N B1629854 3,5-Dibromo-2-methylaniline CAS No. 67365-47-3

3,5-Dibromo-2-methylaniline

Cat. No. B1629854
CAS RN: 67365-47-3
M. Wt: 264.94 g/mol
InChI Key: RPIGYXISJGXJIK-UHFFFAOYSA-N
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Description

3,5-Dibromo-2-methylaniline is an organic compound used as a pharmaceutical intermediate . It is a derivative of 3-halo-2-methylaniline . The compound is colorless to pale brown liquid .


Synthesis Analysis

The synthesis of 3,5-Dibromo-2-methylaniline could involve a multistep process . The first step could be a nitration, followed by a conversion from the nitro group to an amine, and finally a bromination . The nitro group is meta directing, which means that the first step needs to be the nitration and not the bromination . Also, the conversion of the nitro group to an amine must occur last because the amine group is ortho/para directing .


Molecular Structure Analysis

The molecular formula of 3,5-Dibromo-2-methylaniline is C7H7Br2N . The average mass is 264.945 Da .


Physical And Chemical Properties Analysis

3,5-Dibromo-2-methylaniline is a colorless to pale brown liquid . The exact physical and chemical properties specific to 3,5-Dibromo-2-methylaniline were not found in the search results.

Safety And Hazards

3,5-Dibromo-2-methylaniline may cause skin and eye irritation, and may be harmful if swallowed . It’s recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . In case of contact with skin or eyes, it’s advised to wash off immediately with plenty of water . If symptoms persist, medical attention should be sought .

properties

IUPAC Name

3,5-dibromo-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Br2N/c1-4-6(9)2-5(8)3-7(4)10/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPIGYXISJGXJIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Br)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20634386
Record name 3,5-Dibromo-2-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20634386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dibromo-2-methylaniline

CAS RN

67365-47-3
Record name 3,5-Dibromo-2-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20634386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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